(S)-2-Amino-3-(quinolin-4-yl)propanoic acid

Catalog No.
S12994185
CAS No.
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid

Product Name

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid

IUPAC Name

(2S)-2-amino-3-quinolin-4-ylpropanoic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

ZUYBRQWHZZVAHM-JTQLQIEISA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid is a chiral amino acid derivative characterized by its unique structure, which includes a quinoline moiety. The compound has a molecular formula of C12H12N2O2C_{12}H_{12}N_{2}O_{2} and a molecular weight of approximately 216.24 g/mol. Its structure features an amino group, a propanoic acid backbone, and a quinoline ring, contributing to its potential biological activities and applications in medicinal chemistry.

, including:

  • Decarboxylation: The carboxylic acid group can be removed under certain conditions, leading to the formation of amines.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Oxidation: The quinoline ring can undergo oxidation reactions, potentially leading to different derivatives or functionalized compounds .

These reactions allow for the modification of the compound to explore its derivatives' properties and activities.

The biological activity of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid is notable due to its structural similarity to neurotransmitters and its potential role as a modulator in various biological systems. Research indicates that compounds with similar structures may exhibit:

  • Neuroprotective effects: Potential applications in neurodegenerative diseases.
  • Antimicrobial properties: Activity against certain bacterial strains.
  • Antitumor activity: Inhibitory effects on cancer cell proliferation .

The specific biological effects of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid require further investigation through pharmacological studies.

Several synthetic routes have been developed for (S)-2-Amino-3-(quinolin-4-yl)propanoic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to selectively produce the (S)-enantiomer from achiral precursors.
  • Coupling Reactions: Combining quinoline derivatives with propanoic acid derivatives through peptide coupling methods .

These methods emphasize the importance of chirality in synthesizing biologically active compounds.

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid has potential applications in several fields:

  • Pharmaceuticals: As a building block for the synthesis of drugs targeting neurological disorders or cancer.
  • Biochemistry: As a tool for studying amino acid metabolism and neurotransmitter function.
  • Material Science: In developing functional materials based on amino acids and their derivatives .

The versatility of this compound makes it of interest in both research and industrial applications.

Interaction studies involving (S)-2-Amino-3-(quinolin-4-yl)propanoic acid focus on its binding affinity with various biological targets, such as receptors and enzymes. Preliminary studies suggest that it may interact with:

  • Neurotransmitter receptors: Potential modulation of neurotransmitter activity.
  • Enzymes involved in metabolic pathways: Influence on metabolic processes linked to amino acids.

Further studies are necessary to elucidate the precise mechanisms and affinities involved .

Several compounds share structural features with (S)-2-Amino-3-(quinolin-4-yl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
(S)-2-Amino-3-(quinolin-3-yl)propanoic acidSimilar backbone with different quinolineNeuroprotective properties
(S)-2-Amino-3-(quinolin-2-yl)propanoic acidDifferent position of quinoline substitutionAntimicrobial activity
2-Amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acidContains a keto group on the quinolinePotential antitumor effects

These compounds illustrate the diversity within this chemical class while showcasing the unique properties of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid, particularly its specific interactions and biological activities that may not be present in other derivatives .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.089877630 g/mol

Monoisotopic Mass

216.089877630 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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